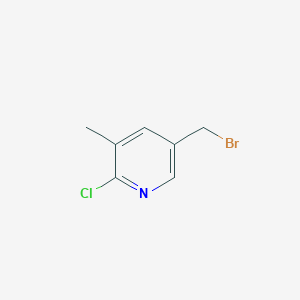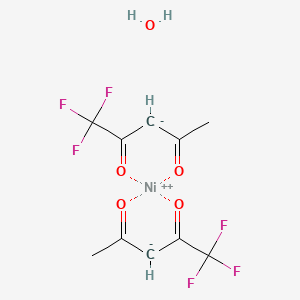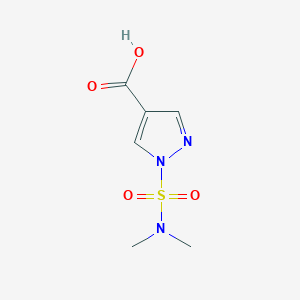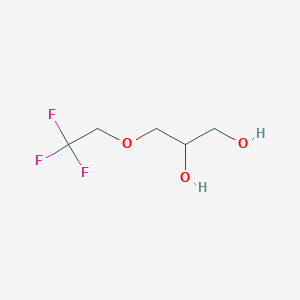
(6alpha,17beta)-Estratriol 3,17-Dipentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6alpha,17beta)-Estratriol 3,17-Dipentanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the esterification of estradiol at the 3 and 17 positions with pentanoate groups. Such modifications are often made to alter the pharmacokinetic properties of the hormone, potentially enhancing its stability, bioavailability, or duration of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,17beta)-Estratriol 3,17-Dipentanoate typically involves the esterification of estradiol. The process may include:
Activation of Estradiol: Estradiol is first activated by converting it into a more reactive intermediate, such as an estradiol chloride.
Esterification: The activated estradiol is then reacted with pentanoic acid or its derivatives (e.g., pentanoyl chloride) in the presence of a catalyst like pyridine or a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification processes, often using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade compounds.
化学反応の分析
Types of Reactions
(6alpha,17beta)-Estratriol 3,17-Dipentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and pentanoic acid.
Oxidation: The compound may be oxidized at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.
Substitution: The ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Catalysts like sodium methoxide (NaOMe) or enzymes in biocatalytic processes.
Major Products
Hydrolysis: Estradiol and pentanoic acid.
Oxidation: Estrone or other oxidized estradiol derivatives.
Substitution: Various estradiol esters depending on the acyl group used.
科学的研究の応用
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on estrogen receptors and related signaling pathways.
Medicine: Explored for hormone replacement therapy, particularly in postmenopausal women.
Industry: Utilized in the development of sustained-release formulations for estrogenic compounds.
作用機序
The mechanism of action of (6alpha,17beta)-Estratriol 3,17-Dipentanoate involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes, such as reproductive function, bone density, and cardiovascular health. The esterification at the 3 and 17 positions may enhance the compound’s stability and prolong its duration of action by reducing its metabolic degradation.
類似化合物との比較
Similar Compounds
Estradiol 17-valerate: Another esterified form of estradiol with a valerate group at the 17 position.
Estradiol benzoate: Estradiol esterified with a benzoate group at the 3 position.
Estradiol cypionate: Estradiol esterified with a cypionate group at the 17 position.
Uniqueness
(6alpha,17beta)-Estratriol 3,17-Dipentanoate is unique due to its dual esterification at both the 3 and 17 positions, which may confer distinct pharmacokinetic properties compared to other single-esterified estradiol derivatives. This dual modification can potentially enhance its stability, bioavailability, and duration of action, making it a valuable compound for specific therapeutic applications.
特性
分子式 |
C28H40O5 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
(16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |
InChI |
InChI=1S/C28H40O5/c1-4-6-8-25(30)32-19-11-13-20-18(16-19)10-12-22-21(20)14-15-28(3)23(22)17-24(29)27(28)33-26(31)9-7-5-2/h11,13,16,21-24,27,29H,4-10,12,14-15,17H2,1-3H3 |
InChIキー |
DIDCZSWASVHLRD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OC1C(CC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)

![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)


![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)





![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
